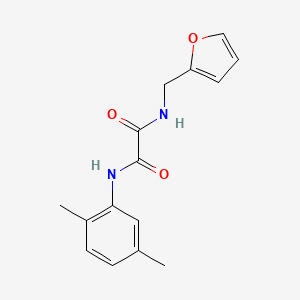
2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide, also known as EPPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of benzodioxaphosphinine oxides, which are known for their unique properties and potential applications in various fields. EPPBD has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to protect against oxidative stress-induced damage in various cell types.
実験室実験の利点と制限
2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in large quantities. This compound is also relatively non-toxic and exhibits low cytotoxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound has low bioavailability, which can limit its efficacy in vivo.
将来の方向性
There are several potential future directions for the study of 2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Additionally, the investigation of the structure-activity relationship of this compound could provide insights into its mechanism of action and potential applications.
合成法
The synthesis of 2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide involves the reaction of 2,3-dihydro-1,4-benzodioxaphosphinine with phenylmagnesium bromide, followed by the addition of ethyl iodide. The resulting product is then oxidized with hydrogen peroxide to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
科学的研究の応用
2-ethoxy-3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-ethoxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O4P/c1-2-17-20(16)15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)19-20/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUURRWRLHKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)
![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)
![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

